molecular formula C6H6Br2N2O B11732316 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Cat. No.: B11732316
M. Wt: 281.93 g/mol
InChI Key: ZNWSYPPJZPGVFO-UHFFFAOYSA-N
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Description

The Significance of Halogenated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Pyridine and its derivatives are fundamental scaffolds in the development of pharmaceuticals and agrochemicals. chemrxiv.orgmountainscholar.org The introduction of halogen atoms onto the pyridine ring, creating halogenated pyridines, significantly enhances their utility as chemical building blocks. nbinno.com These compounds are crucial for synthesizing a vast array of more complex molecules needed for drug discovery and development. chemrxiv.orgnih.govresearchgate.net

The carbon-halogen bond is a key functional group that enables a multitude of subsequent chemical reactions. chemrxiv.org For instance, the bromine atoms on a pyridine ring are highly amenable to cross-coupling reactions, such as the Suzuki or Sonogashira couplings, which are powerful methods for forming new carbon-carbon bonds. nbinno.com This capability allows chemists to efficiently attach various side chains and functional groups, thereby creating diverse libraries of compounds for structure-activity relationship (SAR) studies. chemrxiv.orgnbinno.com

In medicinal chemistry, the presence of halogens can also directly influence a molecule's biological properties. Halogenation can affect factors like lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, halopyridines are not only valuable as synthetic intermediates but are also integral components of many bioactive compounds themselves. chemrxiv.orgnih.gov Despite their importance, the selective halogenation of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, making the development of new synthetic methods an active area of research. mountainscholar.orgnih.govresearchgate.net

Current Status and Research Gaps Pertaining to 3,5-Dibromo-6-methoxy-pyridin-2-ylamine

Currently, this compound is primarily recognized for its role as a precursor or intermediate in the synthesis of other complex organic compounds. Its structure is a useful scaffold for building larger molecules, particularly in the context of pharmaceutical research. Research has shown that structural analogs of this compound have exhibited significant biological activities, including anti-cancer properties. This suggests that the core structure of this compound is of interest for the development of new therapeutic agents.

However, a notable research gap exists in the scientific literature regarding the specific biological activities and direct applications of this compound itself. While its utility as a synthetic building block is established, there is limited published research focusing on its own pharmacological profile or potential as a standalone therapeutic agent. Future research could focus on exploring the inherent biological properties of this compound, investigating its interactions with various biological targets, and assessing its potential in different disease models. Further studies are also needed to fully characterize its reactivity and expand its applications in novel synthetic pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6Br2N2O

Molecular Weight

281.93 g/mol

IUPAC Name

3,5-dibromo-6-methoxypyridin-2-amine

InChI

InChI=1S/C6H6Br2N2O/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3,(H2,9,10)

InChI Key

ZNWSYPPJZPGVFO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)N)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,5 Dibromo 6 Methoxy Pyridin 2 Ylamine

Direct Halogenation and Functionalization Strategies

The most direct approach to synthesizing 3,5-Dibromo-6-methoxy-pyridin-2-ylamine involves the selective bromination of a suitable precursor that already contains the requisite amino and methoxy (B1213986) groups.

The synthesis of the target compound can be efficiently achieved through the electrophilic bromination of 6-methoxypyridin-2-amine. In this precursor, the pyridine (B92270) ring is highly activated by two strong electron-donating groups: the amino (-NH₂) group at the C2 position and the methoxy (-OCH₃) group at the C6 position. Both of these are ortho, para-directing groups. The amino group is a more potent activating group than the methoxy group.

The positions ortho to the amino group are C3, and the para position is C5. The position ortho to the methoxy group is C5. Consequently, electrophilic attack is strongly directed to the C3 and C5 positions, leading to the desired 3,5-dibrominated product. Common brominating agents like N-Bromosuccinimide (NBS) are effective for this transformation. chemicalbook.compharm.or.jp The reaction is typically regioselective due to the synergistic directing effects of the substituents. mdpi.com

A similar strategy has been successfully employed for the synthesis of analogous compounds. For instance, the reaction of 2-Methoxypyridin-3-amine with N-bromosuccinimide in N,N-dimethylformamide (DMF) yields 6-bromo-2-methoxypyridin-3-amine (B113220) in high yield. chemicalbook.com This demonstrates the feasibility of using NBS for the selective bromination of methoxy-substituted aminopyridines.

To achieve high yields of the desired 3,5-dibromo product while minimizing side reactions, optimization of the reaction conditions is crucial. Key parameters include the choice of brominating agent, solvent, reaction temperature, and stoichiometry.

Brominating Agent: While molecular bromine (Br₂) can be used, N-bromosuccinimide (NBS) is often preferred as it is a solid, easier to handle, and can lead to more selective reactions with fewer byproducts. Other reagents like 1-butylpyridinium (B1220074) bromide with an oxidant have also been used for regioselective bromination of 2-aminopyridines. researchgate.net

Solvent: A variety of solvents can be employed, including chlorinated hydrocarbons (e.g., chloroform, dichloromethane), polar aprotic solvents (e.g., N,N-dimethylformamide, acetonitrile), or acids (e.g., acetic acid). The choice of solvent can influence the reactivity of the brominating agent and the solubility of the substrate and intermediates.

Temperature: The reaction is often performed at reduced temperatures (e.g., 0 °C to -30 °C) to control the exothermicity of the reaction and improve selectivity. chemicalbook.com Allowing the reaction to slowly warm to room temperature can then drive it to completion.

Below is a table summarizing typical conditions that can be optimized for the dibromination of 6-methoxypyridin-2-amine.

ParameterVariablePurpose
Brominating Agent N-Bromosuccinimide (NBS), Bromine (Br₂)Provides electrophilic bromine source.
Stoichiometry >2 equivalents of brominating agentEnsures complete dibromination.
Solvent DMF, Acetonitrile, Chloroform, Acetic AcidInfluences reaction rate and selectivity.
Temperature -30°C to Room TemperatureControls reaction rate and minimizes byproducts.
Reaction Time 30 minutes to several hoursEnsures the reaction proceeds to completion.

Multistep Synthetic Routes to the 2-Aminopyridine (B139424) Scaffold

An alternative to direct functionalization involves the construction of the substituted pyridine ring through a sequence of reactions. These multistep routes offer flexibility in introducing the various functional groups.

The methoxy group can be introduced onto the pyridine ring via a nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting a pyridine ring bearing a good leaving group, such as a halogen (e.g., Cl, Br), at the C6 position with a methoxide (B1231860) source like sodium methoxide (NaOMe) or potassium tert-butoxide in methanol. pharm.or.jp

The SNAr mechanism is particularly favored at the C2, C4, and C6 positions of the pyridine ring. stackexchange.comechemi.com This is because the electron-withdrawing nitrogen atom can stabilize the negatively charged Meisenheimer complex intermediate through resonance, especially when the attack occurs at these positions. stackexchange.comechemi.comyoutube.com For example, a precursor like 2-amino-6-chloropyridine (B103851) could be treated with sodium methoxide to yield 6-methoxypyridin-2-amine, which can then be subjected to dibromination as described previously.

The introduction of the C2-amino group is a key step in building the 2-aminopyridine scaffold. nih.govresearchgate.net While methods like the Chichibabin reaction (direct amination using sodium amide) exist, other strategies can be employed.

One notable method is the Hofmann rearrangement , which converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.org In a hypothetical synthetic route, this could be applied to a precursor like 6-methoxypyridine-2-carboxamide. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. wikipedia.orgyoutube.com The mechanism involves the formation of an N-bromoamide intermediate, which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine and carbon dioxide. wikipedia.org

This strategy allows for the conversion of a carboxylic acid derivative (a common functionality) into the required amino group at the C2 position.

Precursors and Building Blocks in the Synthesis of this compound

The synthesis of the target compound relies on a selection of key starting materials and reagents. The choice of precursor depends on the chosen synthetic route.

For Direct Functionalization:

6-Methoxypyridin-2-amine: This is the most direct precursor, containing the core aminomethoxy pyridine structure ready for bromination.

2-Aminopyridine: A more fundamental building block, which would require methoxylation prior to bromination.

For Multistep Synthesis:

2,6-Dichloropyridine: A versatile starting material where the chloro groups can be sequentially substituted with amino and methoxy functionalities. pharm.or.jp

2-Amino-6-chloropyridine: An intermediate that allows for the introduction of the methoxy group via SNAr.

6-Methoxypyridine-2-carboxylic acid: A potential precursor for introducing the amino group via a Hofmann rearrangement (after conversion to the primary amide).

Common Reagents:

N-Bromosuccinimide (NBS): A key reagent for electrophilic bromination. chemicalbook.com

Sodium Methoxide (NaOMe): Used as a nucleophile for introducing the methoxy group.

Sodium Hydroxide (NaOH) and Bromine (Br₂): Reagents used for the Hofmann rearrangement. wikipedia.org

Reactivity and Chemical Transformations of 3,5 Dibromo 6 Methoxy Pyridin 2 Ylamine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Halogenated Positions

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the ring nitrogen. The presence of two bromine atoms, which are good leaving groups, on the 3,5-Dibromo-6-methoxy-pyridin-2-ylamine ring suggests that it would be susceptible to SNAr reactions.

Reactivity with Diverse Nucleophiles (e.g., amines, alkoxides)

It is anticipated that this compound would react with a variety of nucleophiles, such as primary and secondary amines, and alkoxides. These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing a bromine, forming a negatively charged intermediate known as a Meisenheimer complex. Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product. The reaction conditions would likely require elevated temperatures and the presence of a base to facilitate the removal of HBr.

Regioselectivity and Stereochemical Control in Substitution Processes

In dihalogenated pyridines, the regioselectivity of SNAr is governed by the electronic effects of the substituents and the position relative to the ring nitrogen. The positions ortho and para to the nitrogen are the most electron-deficient and therefore the most activated towards nucleophilic attack. In this compound, neither bromine is directly ortho or para to the nitrogen. However, the combined electron-withdrawing effects of the ring nitrogen and the other substituents would influence the relative reactivity of the C3 and C5 positions.

Theoretical considerations suggest that the C5 position might be slightly more reactive towards nucleophilic attack due to the influence of the adjacent methoxy (B1213986) group at C6 and the amino group at C2. However, steric hindrance from the neighboring methoxy group could also play a role, potentially favoring substitution at the C3 position. Definitive regioselectivity would need to be determined experimentally. As the substitution occurs at an sp2-hybridized carbon, stereochemical control is not a factor in the substitution process itself, unless the incoming nucleophile or other parts of the molecule contain chiral centers.

Transition Metal-Catalyzed Cross-Coupling Reactions of Bromine Substituents

The bromine atoms in this compound are excellent handles for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling and Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which utilizes a palladium catalyst to couple an organoboron reagent with a halide, is a highly versatile method for forming C-C bonds. It is expected that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and vinylboronic acids or esters. This would allow for the introduction of a wide range of substituents at the C3 and C5 positions.

Regioselectivity in sequential Suzuki-Miyaura couplings on dihalopyridines is often achievable. The relative reactivity of the two bromine atoms would depend on the specific catalyst and reaction conditions employed. It is often possible to achieve monosubstitution by using a stoichiometric amount of the boronic acid, followed by a second, different coupling partner to introduce another substituent, leading to the synthesis of unsymmetrically substituted pyridines.

Table 1: Predicted Suzuki-Miyaura Coupling of this compound

Entry Boronic Acid/Ester Expected Product (Mono-substitution)
1 Phenylboronic acid 3-Bromo-6-methoxy-5-phenyl-pyridin-2-ylamine or 5-Bromo-6-methoxy-3-phenyl-pyridin-2-ylamine
2 4-Methylphenylboronic acid 3-Bromo-6-methoxy-5-(p-tolyl)-pyridin-2-ylamine or 5-Bromo-6-methoxy-3-(p-tolyl)-pyridin-2-ylamine

Note: The regioselectivity would need to be determined experimentally.

Amination and Other Heteroatom Coupling Reactions (e.g., Buchwald-Hartwig)

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that is widely used for the formation of C-N bonds from aryl halides and amines. nih.govyoutube.com This reaction would provide a route to substitute the bromine atoms of this compound with a diverse range of primary and secondary amines, leading to the corresponding diamino- or bromo-amino-pyridines. nih.gov Similar to the Suzuki-Miyaura coupling, regioselective mono- or di-amination could potentially be achieved by controlling the reaction stoichiometry and conditions.

Other palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling (for C-C triple bonds), Heck coupling (for C-C double bonds), and couplings to form C-O and C-S bonds, are also expected to be viable from the brominated positions of this substrate.

Table 2: Predicted Buchwald-Hartwig Amination of this compound

Entry Amine Expected Product (Mono-substitution)
1 Morpholine 4-(3-Bromo-6-methoxy-2-amino-pyridin-5-yl)morpholine or 4-(5-Bromo-6-methoxy-2-amino-pyridin-3-yl)morpholine
2 Aniline 3-Bromo-N5-phenyl-6-methoxy-pyridine-2,5-diamine or 5-Bromo-N3-phenyl-6-methoxy-pyridine-2,3-diamine

Note: The regioselectivity would need to be determined experimentally.

Functional Group Interconversions and Derivatization

Beyond the reactions at the bromine sites, the amino and methoxy groups of this compound can also be chemically modified.

The primary amino group at the C2 position can undergo a variety of common transformations. For instance, it can be acylated to form amides, which could serve as a protecting group strategy to modulate the reactivity of the pyridine ring in other reactions. Diazotization of the amino group could lead to the formation of a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups (e.g., hydroxyl, cyano, or another halogen) via Sandmeyer-type reactions.

The methoxy group at the C6 position is generally less reactive. However, under harsh acidic conditions (e.g., with HBr or HI), it could potentially be cleaved to reveal a hydroxyl group, leading to the corresponding pyridin-6-ol derivative.

Transformations of the Amino Group (e.g., acylation, alkylation)

The primary amino group at the C2 position of this compound is a nucleophilic center and readily participates in reactions such as acylation and alkylation. These transformations are fundamental in modifying the compound's structure for various applications.

Acylation: The amino group can be acylated using standard acylating agents like acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetic anhydride would yield the corresponding N-acetylated product. While specific studies on this compound are not extensively documented, the acylation of similar 2-aminopyridines is a well-established transformation researchgate.netnih.gov. The reactivity is comparable to other aromatic amines, though potentially modulated by the electronic effects of the bromine and methoxy substituents.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, converting the primary amine into a secondary or tertiary amine. This can be achieved using alkyl halides or other alkylating agents. The reaction of 2-amino-3,5-dihalopyridines with alkylating agents is a known synthetic route to N-substituted pyridines nih.gov. The presence of the electron-withdrawing bromine atoms may slightly decrease the nucleophilicity of the amino group compared to unsubstituted 2-amino-6-methoxypyridine.

Table 1: Representative Transformations of the Amino Group

Transformation Reagent Example Product Type General Conditions
Acylation Acetic Anhydride N-acetyl-3,5-dibromo-6-methoxy-pyridin-2-ylamine Base catalyst (e.g., pyridine, triethylamine)
Alkylation Methyl Iodide N-methyl-3,5-dibromo-6-methoxy-pyridin-2-ylamine Base (e.g., NaH, K2CO3) in an inert solvent

Modifications and Stability of the Methoxy Substituent

The methoxy group at the C6 position is generally stable under neutral and basic conditions. However, it can be cleaved under strong acidic conditions, a common reaction for aryl methyl ethers wikipedia.orgpressbooks.pubmasterorganicchemistry.comchem-station.com.

Ether Cleavage: The cleavage of the methyl C-O bond typically requires harsh reagents such as strong mineral acids (e.g., HBr or HI) at elevated temperatures pressbooks.pubchem-station.comnih.gov. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group in an SN2 reaction. This would convert the methoxy group into a hydroxyl group, yielding 2-amino-3,5-dibromo-pyridin-6-ol. The use of Lewis acids like boron tribromide (BBr₃) is also a common method for demethylation of methoxy groups on aromatic rings chem-station.com. The stability of the methoxy group in this compound under less stringent acidic conditions would be relatively high, a characteristic feature of methoxypyridine derivatives nbinno.com.

Stability: The methoxy group itself is not typically a site for modification under standard synthetic transformations that target other parts of the molecule, such as the amino group or the bromine atoms. Its stability allows for a wide range of chemical manipulations to be performed on the rest of the molecule without affecting the methoxy substituent. The electron-donating nature of the methoxy group can influence the regioselectivity of reactions on the pyridine ring, although in this specific molecule, the positions are already substituted nbinno.com.

Table 2: Reactivity of the Methoxy Substituent

Reaction Reagent Example Product Type General Conditions
Demethylation (Ether Cleavage) Hydrobromic Acid (HBr) 2-Amino-3,5-dibromo-pyridin-6-ol High temperature
Demethylation (Ether Cleavage) Boron Tribromide (BBr₃) 2-Amino-3,5-dibromo-pyridin-6-ol Inert solvent, low to ambient temperature

Structural Characterization and Advanced Spectroscopic Studies

X-ray Crystallography of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine and Analogues

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. Although a crystal structure for this compound is not publicly available, detailed crystallographic data from its close analogues, 3,5-Dibromo-6-methylpyridin-2-amine and 3,5-dibromopyridin-2-amine, provide critical insights into its expected molecular structure and packing. researchgate.netresearchgate.net

Based on analogues, the this compound molecule is expected to be nearly planar. For instance, the crystal structure of 3,5-Dibromo-6-methylpyridin-2-amine shows that the pyridine (B92270) ring and its substituents are almost coplanar, with a root-mean-square (r.m.s.) deviation for the non-hydrogen atoms of only 0.012 Å. researchgate.net A similar planarity is observed in the structure of 3,5-dibromopyridin-2-amine. researchgate.net This planarity arises from the sp² hybridization of the atoms in the pyridine ring.

The molecular geometry, including bond lengths and angles, is anticipated to follow trends observed in these related structures. The C-Br bond lengths will be typical for brominated aromatic rings, and the C-N and C-C bond lengths within the pyridine ring will reflect its aromatic character. The presence of the electron-donating amino group at the C2 position and the methoxy (B1213986) group at the C6 position may cause minor distortions in the ring geometry compared to unsubstituted pyridine. The crystallographic parameters for these key analogues are summarized below, providing a contextual framework for the solid-state properties of the title compound.

Parameter3,5-Dibromo-6-methylpyridin-2-amine researchgate.net3,5-dibromopyridin-2-amine researchgate.net
FormulaC6H6Br2N2C5H4Br2N2
Crystal SystemMonoclinicMonoclinic
Space GroupP21/nP21/n
a (Å)13.1047 (16)6.07 (1)
b (Å)4.0310 (4)10.53 (2)
c (Å)15.7631 (18)11.89 (2)
β (°)105.720 (4)104.49 (3)
Volume (ų)801.54 (16)736.0
Z44

The supramolecular architecture in the crystal lattice is governed by non-covalent interactions, primarily hydrogen bonds. The amino group (-NH2) is a potent hydrogen bond donor, while the pyridinic nitrogen is a strong acceptor. In the crystal structures of both 3,5-Dibromo-6-methylpyridin-2-amine and 3,5-dibromopyridin-2-amine, molecules form inversion dimers. researchgate.netresearchgate.net These dimers are linked by pairs of N—H···N hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. researchgate.netresearchgate.net This robust and predictable interaction is highly likely to be the primary organizing force in the crystal packing of this compound as well.

In addition to the strong N—H···N interactions, weaker interactions may also play a role in stabilizing the crystal structure. The study of 3,5-Dibromo-6-methylpyridin-2-amine also identified a weak N–H···Br intramolecular interaction. researchgate.net While halogen bonding (C—Br···N or C—Br···Br) is a possibility, the dominant N—H···N hydrogen bonding network appears to be the defining feature of the crystal packing in these systems.

Analogue CompoundDonor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
3,5-Dibromo-6-methylpyridin-2-amine researchgate.netN-H···N0.88 (4)2.19 (4)3.070 (6)173 (3)
3,5-dibromopyridin-2-amine researchgate.netN-H···NForms a dimer with an R²₂(8) motif

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the chemical structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence of its constitution.

In the ¹H NMR spectrum, three distinct signals would be expected:

A singlet for the aromatic proton at the C4 position. Its chemical shift would be influenced by the adjacent bromine atoms.

A broad singlet for the two protons of the amino (-NH2) group.

A sharp singlet for the three protons of the methoxy (-OCH3) group.

In the ¹³C NMR spectrum, six distinct signals for the six carbon atoms would be anticipated. The chemical shifts of the carbons directly bonded to the bromine atoms (C3 and C5) would be significantly shifted to a lower field (downfield), while the carbon attached to the methoxy group (C6) would also be downfield.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for unambiguous assignment of all proton and carbon signals and to confirm the connectivity of the entire molecule.

Predicted NMR Data for this compound
NucleusPredicted Chemical Shift (δ, ppm) and Multiplicity
H4 (Aromatic)~8.0-8.2 (singlet)
NH2 (Amine)~5.0-6.0 (broad singlet)
OCH3 (Methoxy)~3.9-4.1 (singlet)
C2 (C-NH2)~155-160
C3 (C-Br)~105-110
C4 (C-H)~140-145
C5 (C-Br)~110-115
C6 (C-OCH3)~150-155
OCH3~55-60

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₆H₆Br₂N₂O), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate mass measurement.

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, a characteristic triplet of peaks would be observed for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺, with a relative intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of a dibrominated species.

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give an [M-15]⁺ peak, or the loss of a bromine atom (•Br) to yield [M-79/81]⁺ fragments. Further fragmentation could involve the loss of carbon monoxide (CO) or hydrogen cyanide (HCN) from the pyridine ring structure.

Predicted Mass Spectrometry Data for this compound
ParameterExpected Value
Molecular FormulaC6H6Br2N2O
Monoisotopic Mass281.8898 Da
Molecular Ion Peaks (Isotopic Pattern)[M]⁺, [M+2]⁺, [M+4]⁺ in ~1:2:1 ratio
Major Fragmentation PathwaysLoss of •CH3 (m/z ~267, 269, 271)
Loss of •Br (m/z ~203, 205)

Applications As a Versatile Synthetic Intermediate

Construction of Complex Heterocyclic Systems Incorporating the Pyridine (B92270) Core

The functional group array of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are core structures in many pharmacologically active compounds. The amino group can act as a nucleophile or be transformed into other functionalities to facilitate cyclization reactions, while the bromine atoms are prime sites for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. core.ac.uk

This approach allows for the regioselective introduction of aryl or heteroaryl substituents. core.ac.uk For instance, derivatives of 2-aminopyridine (B139424) are extensively used to construct fused ring systems such as thieno[2,3-b]pyridines and pyrido[4',3':4,5]thieno[2,3-d]pyrimidines. researchgate.netnih.gov The synthesis of these complex scaffolds is of significant interest due to their diverse biological activities. While direct examples starting from this compound are specific to proprietary research, the synthetic routes established for analogous compounds illustrate the potential pathways. For example, the reaction of a 2-aminopyridine derivative with various reagents can lead to the formation of new rings fused to the pyridine core.

Below is a representative table of cyclization reactions commonly applied to 2-aminopyridine scaffolds to generate fused heterocyclic systems.

Table 1: Representative Cyclization Strategies for 2-Aminopyridine Derivatives

Starting Material Type Reagent(s) Resulting Heterocyclic System Potential Application
2-Amino-3-cyanopyridine Sulfur, Morpholine (Gewald Reaction) Thieno[2,3-b]pyridine Medicinal Chemistry Scaffolds nih.gov
2-Aminopyridine Phenylisothiocyanate, then Hydrazine Pyrido-thieno-triazolo-pyrimidine Biologically Active Fused Systems researchgate.net
2-Amino-3,5-dibromopyridine Aryl Boronic Acids (Suzuki Coupling) 2-Amino-3,5-diarylpyridine Precursors for Complex Ligands core.ac.uk
2-Aminopyridine derivative α-haloketone Imidazo[1,2-a]pyridine Pharmaceutical Agents

Development of Scaffolds for Chemical Biology and Lead Compound Optimization

In the fields of chemical biology and medicinal chemistry, the pyridine core is a privileged scaffold due to its presence in numerous natural products and approved drugs. The compound this compound serves as an excellent starting point for generating libraries of diverse molecules for biological screening and for the optimization of lead compounds.

Lead optimization in drug discovery often involves systematic modification of a hit compound to improve its potency, selectivity, and pharmacokinetic properties. nih.govnih.gov The two bromine atoms on this compound allow for iterative chemical modifications. For example, one bromine atom can be selectively replaced via a coupling reaction, the product tested for biological activity, and then the second bromine atom can be replaced with a different group to explore the structure-activity relationship (SAR). nih.gov

This systematic approach is crucial in developing potent and specific inhibitors for various biological targets, such as protein kinases or receptors. For example, substituted N-phenyl-pyridin-2-amines have been investigated as tubulin polymerization inhibitors, a key mechanism for anticancer agents. nih.govnih.gov The methoxy (B1213986) group on the pyridine ring can form crucial hydrogen bonds with amino acid residues in the target protein's binding site, enhancing affinity. nih.gov The ability to diversify the substituents at the 3- and 5-positions allows for the fine-tuning of these interactions to optimize potency and selectivity.

Table 2: Role of Functional Groups in Lead Optimization

Functional Group Position Role in Synthesis & Optimization Example Application
Amino Group C2 Site for amide coupling, alkylation, or cyclization to modulate solubility and target interactions. nih.gov Synthesis of tubulin polymerization inhibitors. nih.gov
Bromine Atom C3 Handle for introducing diverse substituents via cross-coupling (e.g., Suzuki, Sonogashira). Exploration of Structure-Activity Relationships (SAR). nih.gov
Bromine Atom C5 Orthogonal handle for further diversification, allowing for multi-vector optimization. Improving pharmacokinetic profiles of lead compounds. nih.gov
Methoxy Group C6 Can act as a hydrogen bond acceptor; influences electronic properties of the ring. nih.gov Enhancing binding affinity to target proteins. nih.gov

Utilization in the Synthesis of Ligands for Organometallic Catalysis

Pyridine-based structures are fundamental components of ligands in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring is an excellent Lewis base, capable of coordinating to a wide range of transition metals. The substituents on the ring play a critical role in modulating the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic activity and selectivity.

The compound this compound can be elaborated into sophisticated ligands. The 2-amino group can be functionalized to create bidentate or pincer-type ligands, which bind to metal centers with high affinity and defined geometry. For example, Schiff base ligands can be synthesized through the condensation reaction between the amino group and an aldehyde. nih.gov These Schiff base ligands, featuring both nitrogen and oxygen or other heteroatom donors, are widely used in catalysis.

The bromine atoms again provide a powerful tool for derivatization. They can be replaced with phosphine groups, which are fundamentally important in catalysis, particularly for cross-coupling reactions. The synthesis of such ligands allows for the creation of novel catalysts with tailored properties for specific chemical transformations.

Table 3: Potential Ligand Types Derived from the Scaffold

Ligand Type Synthetic Modification Required Potential Metal Coordination Catalytic Application Area
Bidentate (N,N') Condensation of the 2-amino group with a pyridine-aldehyde. Palladium, Ruthenium, Copper Asymmetric Catalysis, Oxidation Reactions
Schiff Base (N,O) Condensation of the 2-amino group with salicylaldehyde. nih.gov Cobalt, Copper, Nickel Polymerization, Redox Reactions
Phosphine Ligand Lithiation followed by reaction with chlorodiphenylphosphine at Br positions. Palladium, Rhodium, Platinum Cross-Coupling Reactions (e.g., Suzuki, Heck)
Pincer Ligand Multi-step synthesis involving functionalization at both the amino group and a bromine position. Iridium, Palladium, Nickel Dehydrogenation, C-H Activation

Future Research Directions and Prospective Innovations

Sustainable and Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, future research will likely focus on moving away from traditional bromination techniques that often employ harsh reagents and solvents. The exploration of greener alternatives is paramount for sustainable production.

Key areas for innovation in the synthesis of substituted 2-aminopyridines include:

Catalytic Systems: The use of novel catalysts to improve reaction efficiency and reduce waste is a promising avenue. This could involve heterogeneous catalysts for easier separation and recycling, or biocatalytic methods that operate under mild conditions.

Alternative Solvents: A shift towards greener solvent systems, such as water, supercritical fluids, or bio-based solvents, can significantly reduce the environmental impact of the synthesis. Solvent-free reaction conditions are also an attractive goal. nih.gov

Green Chemistry ApproachPotential Advantages for Synthesis
Novel Catalysis Increased efficiency, reduced waste, milder reaction conditions.
Alternative Solvents Reduced environmental impact, improved safety profile.
Multi-component Reactions Improved atom economy, fewer synthetic steps, reduced waste.

Chemo- and Regioselective Functionalization Methodologies

The presence of multiple reactive sites in this compound—the two bromine atoms, the amino group, and the pyridine (B92270) ring itself—offers a rich landscape for chemical modification. However, controlling the chemo- and regioselectivity of these transformations is a significant challenge. Future research will focus on developing precise methodologies to selectively functionalize this molecule.

The bromine atoms at the 3- and 5-positions are prime targets for cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Developing conditions that allow for the selective functionalization of one bromine atom over the other would be a significant advancement, enabling the synthesis of dissymmetric derivatives. The differing electronic environments of the C3 and C5 positions may provide a handle for achieving such selectivity.

Furthermore, the amino group can be a site for derivatization, and its directing effect can influence the reactivity of the pyridine ring in electrophilic aromatic substitution reactions. Understanding and controlling these directing effects will be crucial for the regioselective introduction of new functional groups. The development of methodologies for the selective C-4 functionalization of pyridines, a historically challenging task, could also be applied to derivatives of this compound. nih.gov

Functional GroupPotential Functionalization ReactionsResearch Focus
Bromo Substituents Cross-coupling (Suzuki, Sonogashira, etc.)Achieving regioselectivity between the C3 and C5 positions.
Amino Group Acylation, Alkylation, DiazotizationControlled derivatization and use as a directing group.
Pyridine Ring Electrophilic/Nucleophilic Aromatic SubstitutionSelective functionalization at the C4 position.

Integration into Advanced Materials and Supramolecular Assemblies

The unique combination of functional groups in this compound makes it an attractive building block for the construction of advanced materials and supramolecular assemblies. The amino group and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively, while the bromine atoms can participate in halogen bonding. beilstein-journals.orgnih.gov This multifaceted bonding capability is key to its potential in materials science.

Future research in this area will likely explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group can coordinate to metal centers, allowing for the formation of coordination polymers and MOFs. The bromo- and methoxy- substituents can be used to tune the properties of these materials, such as their porosity, catalytic activity, or photophysical characteristics.

Liquid Crystals: By attaching long alkyl chains to the pyridine scaffold, it may be possible to design novel liquid crystalline materials. The rigid pyridine core and the potential for intermolecular interactions are conducive to the formation of mesophases.

Supramolecular Gels: The ability to form directional non-covalent interactions, such as hydrogen and halogen bonds, could be exploited to create self-assembling systems that form supramolecular gels. These soft materials have potential applications in areas like drug delivery and tissue engineering.

Organic Conductors: Halogenated pyridines have been investigated as components of molecular conductors. issp.ac.ru The specific electronic properties imparted by the substituent pattern of this compound could be harnessed in the design of new organic electronic materials.

The interplay of hydrogen bonding, halogen bonding, and π-stacking interactions will be a central theme in the design of these materials, with the ultimate goal of creating functional systems with tailored properties. beilstein-journals.orgnih.govacs.org

Q & A

Basic: What synthetic routes are recommended for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Route Selection : Bromination of a methoxypyridinamine precursor is typical. For example, halogenation under controlled conditions (e.g., using N-bromosuccinimide or Br₂ with FeCl₃ as a catalyst) is effective for introducing bromine atoms at positions 3 and 5 .
  • Optimization :
    • Stoichiometry : Use 1.2 equivalents of brominating agent to minimize side reactions.
    • Temperature : Maintain 0–5°C to suppress debromination.
    • Solvent : Polar aprotic solvents (e.g., DCM) enhance solubility and reaction homogeneity.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) improves purity (>95%). Yield depends on moisture exclusion and intermediate stability .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H NMR : Identifies methoxy (singlet at δ3.8–4.0 ppm) and aromatic protons. Deshielding near bromines confirms substitution .
  • 13C NMR : Detects C-Br (δ105–110 ppm) and methoxy carbons (δ55–60 ppm).
  • HRMS : Validates molecular ion [M+H]⁺ (calculated m/z: 306.89).
  • X-ray Crystallography : SHELXL refines crystal structures, resolving bond lengths/angles. Slow evaporation from DCM/hexane produces diffraction-quality crystals .

Advanced: How do bromine and methoxy substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine Effects :
    • Activation : Bromines at positions 3 and 5 activate the ring for Suzuki couplings (e.g., Pd(PPh₃)₄, aryl boronic acids).
    • Steric Hindrance : Adjacent substituents may slow oxidative addition; use bulky ligands (e.g., XPhos) to mitigate .
  • Methoxy Effects :
    • Electron Donation : The methoxy group at position 6 directs electrophilic substitution to position 4.
    • Comparative Studies : Mono-brominated analogs show lower reactivity than di-substituted systems .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated pyridinamines?

Methodological Answer:

  • Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls, purity >98%).
  • Computational Modeling : Use receptor-response models (e.g., QSAR) to identify binding interactions. For example, Haddad et al. (2008b) reconciled divergent data via meta-analysis of receptor isoforms .
  • Impurity Analysis : LC-MS or HPLC detects byproducts that may skew bioactivity results .

Advanced: What computational strategies predict the environmental toxicity of this compound?

Methodological Answer:

  • QSAR Models : Leverage EPA DSSTox data to predict logP, bioaccumulation, and aquatic toxicity (e.g., LC50).
  • Molecular Dynamics : Simulate degradation pathways (e.g., hydrolysis of bromine substituents).
  • Comparative Analysis : Align with structurally related compounds (e.g., 3-Iodo-4-methoxy-pyridin-2-ylamine) to estimate persistence .

Basic: What crystallization strategies improve X-ray diffraction data quality?

Methodological Answer:

  • Crystal Growth : Slow evaporation from DCM/hexane (4°C) yields monoclinic crystals.
  • Data Collection : Use high-resolution detectors (λ = 0.71073 Å) for accurate intensity measurements.
  • Refinement : SHELXL optimizes thermal parameters and occupancy. For twinned crystals, SHELXD resolves phase ambiguities .

Advanced: How does steric and electronic interplay between substituents affect regioselectivity in further functionalization?

Methodological Answer:

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, directing nucleophilic attacks to the methoxy-adjacent position.
  • Steric Effects : Steric bulk at positions 3 and 5 limits accessibility; use smaller catalysts (e.g., Pd(OAc)₂) for couplings.
  • Case Study : In a related compound (5-bromo-2-N-[...]pyrimidine-2,4-diamine), steric hindrance reduced yields in Buchwald-Hartwig aminations .

Basic: What purification methods are optimal for isolating this compound?

Methodological Answer:

  • Liquid-Liquid Extraction : Separate from polar byproducts using DCM/water.
  • Recrystallization : Use ethanol/water (1:3) for high-purity crystals.
  • TLC Monitoring : Hexane/EtOAc (7:3) identifies impurities (Rf ≈ 0.4 for target compound) .

Advanced: How can hybrid experimental-computational approaches improve reaction design?

Methodological Answer:

  • Docking Studies : Predict reactive sites using Gaussian09 (DFT calculations).
  • Reaction Simulation : Tools like Schrödinger’s Maestro model transition states for bromination steps.
  • Validation : Compare computational predictions with experimental yields (e.g., Saito et al., 2009, tested 93 odorants via hybrid methods) .

Advanced: What are the challenges in characterizing weak non-covalent interactions in crystals of this compound?

Methodological Answer:

  • Hydrogen Bonding : SHELXL refines H-bond networks (e.g., N-H⋯O interactions).
  • Packing Analysis : Mercury software visualizes π-π stacking and halogen bonds.
  • Disorder Management : Partial occupancy modeling resolves overlapping electron densities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.